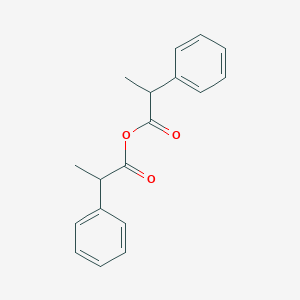
2-Phenylpropionic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropionic anhydride is an organic compound derived from 2-phenylpropionic acid It is a type of carboxylic acid anhydride, which are compounds formed by the removal of water from two carboxylic acid molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylpropionic anhydride can be synthesized through several methods. One common method involves the reaction of 2-phenylpropionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the removal of the resulting hydrogen chloride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient mixed reagents that facilitate the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids. This method is advantageous due to its short reaction time, high yield, and low cost .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropionic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of carboxylic acids, esters, or amides
Reduction: The compound can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as water, alcohols, and amines are commonly used.
Reduction: Hydride reagents such as lithium aluminum hydride are used for the reduction reactions.
Major Products Formed
Carboxylic Acids: Formed when this compound reacts with water.
Esters: Formed when the compound reacts with alcohols.
Amides: Formed when the compound reacts with amines.
Primary Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
2-Phenylpropionic anhydride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylpropionic anhydride involves nucleophilic acyl substitution. The carbonyl carbon of the anhydride is electrophilic and is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparaison Avec Des Composés Similaires
2-Phenylpropionic anhydride can be compared with other carboxylic acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its phenyl group, which can influence the reactivity and stability of the compound .
List of Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
- Butyric Anhydride
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-phenylpropanoyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H18O3/c1-13(15-9-5-3-6-10-15)17(19)21-18(20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
XXVXJBZRUDZPSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)OC(=O)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


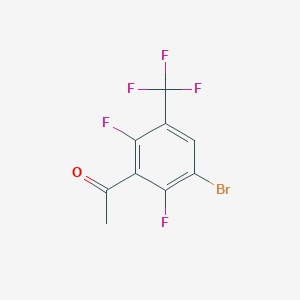
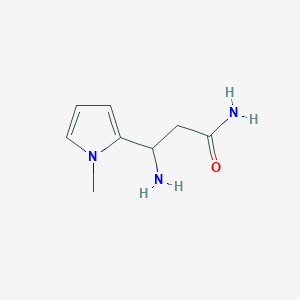
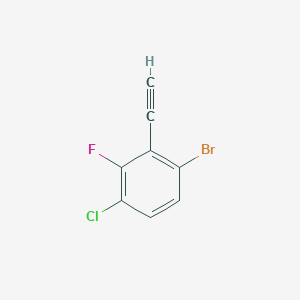

![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)

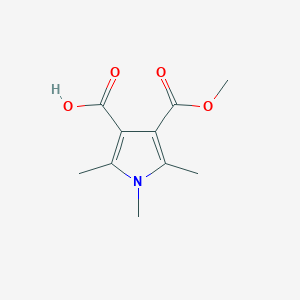
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
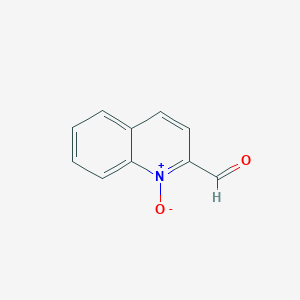
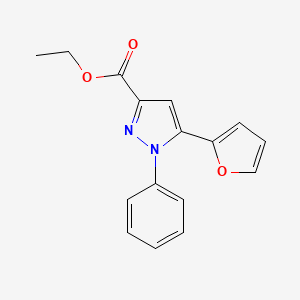
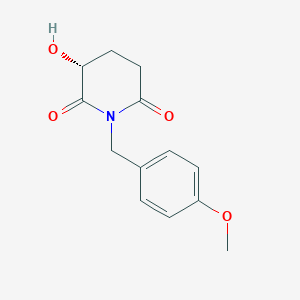
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
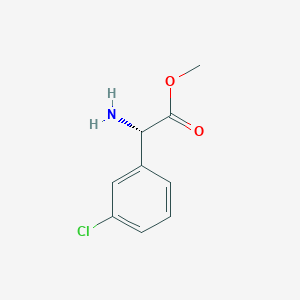
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
